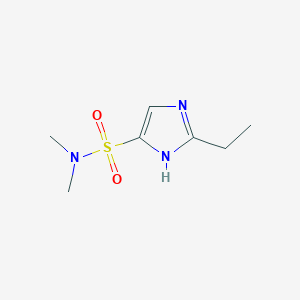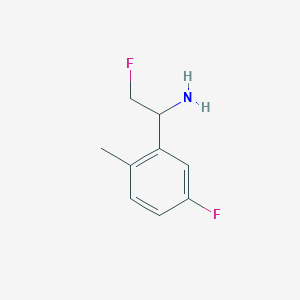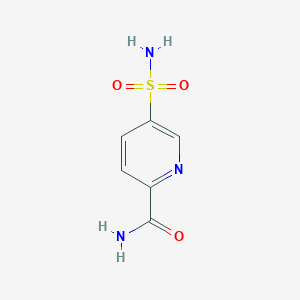
5-Sulfamoylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Sulfamoylpyridine-2-carboxamide is a chemical compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a sulfamoyl group (-SO2NH2) attached to a pyridine ring, which is further substituted with a carboxamide group (-CONH2) at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Sulfamoylpyridine-2-carboxamide typically involves the introduction of the sulfamoyl group onto the pyridine ring followed by the formation of the carboxamide group. One common method involves the reaction of 5-aminopyridine-2-carboxamide with sulfamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
5-Sulfamoylpyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor and its potential to modulate biological pathways.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 5-Sulfamoylpyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity. This compound can also interact with cellular pathways, modulating signal transduction and gene expression.
類似化合物との比較
Similar Compounds
5-Aminopyridine-2-carboxamide: Similar structure but lacks the sulfamoyl group.
Sulfanilamide: Contains a sulfonamide group but lacks the pyridine ring.
Pyridine-2-carboxamide: Similar structure but lacks the sulfamoyl group.
Uniqueness
5-Sulfamoylpyridine-2-carboxamide is unique due to the presence of both the sulfamoyl and carboxamide groups on the pyridine ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C6H7N3O3S |
|---|---|
分子量 |
201.21 g/mol |
IUPAC名 |
5-sulfamoylpyridine-2-carboxamide |
InChI |
InChI=1S/C6H7N3O3S/c7-6(10)5-2-1-4(3-9-5)13(8,11)12/h1-3H,(H2,7,10)(H2,8,11,12) |
InChIキー |
ASZAYKRQQHHSEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1S(=O)(=O)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


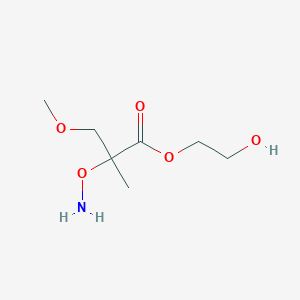
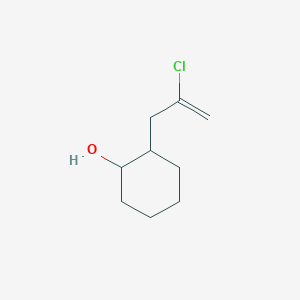
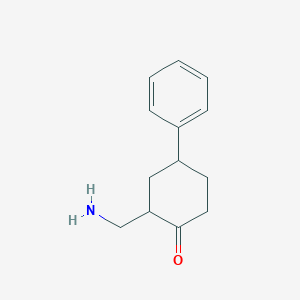
![tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)

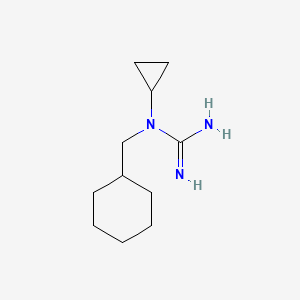

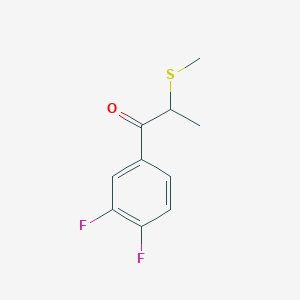
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B13218766.png)
![3-[4-(Dimethylamino)phenyl]-2,2-dimethyl-3-oxopropanoic acid](/img/structure/B13218774.png)
![6,9-Diazaspiro[4.6]undecan-10-one](/img/structure/B13218776.png)
![6-(4-Formylphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13218790.png)
